Biphenyl-2,5-diyl bis(4-ethylbenzoate)

Description

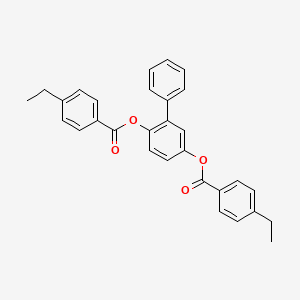

Biphenyl-2,5-diyl bis(4-ethylbenzoate) is a biphenyl-based ester derivative characterized by two 4-ethylbenzoate groups attached at the 2- and 5-positions of the biphenyl core. The ester functional groups enhance its solubility in organic solvents and influence its thermal stability, while the biphenyl backbone provides structural rigidity.

Properties

Molecular Formula |

C30H26O4 |

|---|---|

Molecular Weight |

450.5 g/mol |

IUPAC Name |

[4-(4-ethylbenzoyl)oxy-3-phenylphenyl] 4-ethylbenzoate |

InChI |

InChI=1S/C30H26O4/c1-3-21-10-14-24(15-11-21)29(31)33-26-18-19-28(27(20-26)23-8-6-5-7-9-23)34-30(32)25-16-12-22(4-2)13-17-25/h5-20H,3-4H2,1-2H3 |

InChI Key |

GKHIVMHBSTWNDS-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)CC)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-ethylbenzoyloxy)-[1,1’-biphenyl]-3-yl 4-ethylbenzoate typically involves esterification reactions. One common method is the reaction of 4-ethylbenzoic acid with 6-hydroxy-[1,1’-biphenyl]-3-yl 4-ethylbenzoate in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

6-(4-ethylbenzoyloxy)-[1,1’-biphenyl]-3-yl 4-ethylbenzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ester groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially under the influence of strong bases or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted biphenyl derivatives.

Scientific Research Applications

6-(4-ethylbenzoyloxy)-[1,1’-biphenyl]-3-yl 4-ethylbenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential as a drug candidate due to its unique structural properties.

Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 6-(4-ethylbenzoyloxy)-[1,1’-biphenyl]-3-yl 4-ethylbenzoate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release active biphenyl derivatives, which can then interact with enzymes or receptors. The biphenyl structure allows for π-π interactions with aromatic amino acids in proteins, potentially inhibiting their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Biphenyl-2,5-diyl bis(4-ethylbenzoate) can be contextualized against related biphenyl derivatives, focusing on substituent positions, functional groups, and resultant physicochemical properties.

Structural Analogues and Substituent Effects

Biphenyl-3,5-diyl bis(tert-butyl nitroxide) :

This compound features nitroxide radicals at the 3- and 5-positions of the biphenyl core. Unlike the ester groups in Biphenyl-2,5-diyl bis(4-ethylbenzoate), the tert-butyl nitroxide moieties enable strong intermolecular antiferromagnetic couplings (J = −120 cm⁻¹), leading to paramagnetic and diamagnetic bistable polymorphs under thermal or pressure stimuli . The 3,5-substitution pattern creates a more symmetric molecular geometry, facilitating dense crystal packing and magnetic interactions, whereas the 2,5-substitution in the target compound likely reduces symmetry, favoring liquid crystalline behavior or altered solubility.- The linear alignment of substituents in 4,4'-derivatives enhances mesophase stability compared to the 2,5-isomer, which may exhibit lower clearing points due to steric hindrance from the ortho-substituted ester groups.

Functional Group Impact

- Nitroxide vs. Ester Groups :

The tert-butyl nitroxide radicals in Biphenyl-3,5-diyl bis(tert-butyl nitroxide) introduce unpaired electrons, enabling magnetic properties absent in the diamagnetic ester-based target compound. The ethyl benzoate groups, however, contribute to higher lipophilicity, making Biphenyl-2,5-diyl bis(4-ethylbenzoate) more suitable for applications requiring organic solubility or compatibility with polymer matrices.

Thermal and Polymorphic Behavior

- Biphenyl-3,5-diyl bis(tert-butyl nitroxide) exhibits bistable polymorphs with distinct magnetic states (paramagnetic above 220 K, diamagnetic below 150 K) . In contrast, Biphenyl-2,5-diyl bis(4-ethylbenzoate) is expected to display thermal stability dominated by ester decomposition (typically above 250°C) rather than magnetic transitions.

Data Table: Key Comparative Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.